molecular formula C8H9BrClN B13608511 1-(2-Bromo-5-chlorophenyl)ethanamine

1-(2-Bromo-5-chlorophenyl)ethanamine

Cat. No.: B13608511
M. Wt: 234.52 g/mol
InChI Key: YWAIBVYCGUKECT-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-chlorophenyl)ethanamine is an organic compound with the molecular formula C8H9BrClN It is a derivative of ethanamine, where the phenyl ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-chlorophenyl)ethanamine typically involves the bromination and chlorination of phenyl ethanamine derivatives. One common method is the reaction of 2-bromo-5-chlorobenzaldehyde with ethanamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation reactions and subsequent purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-chlorophenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethanamine derivatives .

Scientific Research Applications

1-(2-Bromo-5-chlorophenyl)ethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-chlorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-5-chlorophenyl)ethanamine hydrochloride
  • (1S)-1-(2-Bromo-5-chlorophenyl)ethanamine hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis and a subject of ongoing research in chemistry, biology, and medicine.

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

1-(2-bromo-5-chlorophenyl)ethanamine

InChI

InChI=1S/C8H9BrClN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3

InChI Key

YWAIBVYCGUKECT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Br)N

Origin of Product

United States

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